Product packaging for ammonium hexafluorogallate(Cat. No.:CAS No. 14639-94-2)

ammonium hexafluorogallate

Cat. No.: B577245
CAS No.: 14639-94-2
M. Wt: 297.109
InChI Key: CBAZYKIXJMUWJA-UHFFFAOYSA-N
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Description

Overview of Gallium Fluorides and Hexafluorometallates in Inorganic Chemistry

Gallium, a post-transition metal, readily forms compounds with fluorine, the most electronegative element. The simplest of these is gallium(III) fluoride (B91410) (GaF₃), a white solid that is virtually insoluble in water. wikipedia.org Gallium fluoride is a key precursor in the synthesis of more complex fluoride-containing materials. licheopto.comcymitquimica.com

Hexafluorometallates are a class of compounds containing a central metal cation octahedrally coordinated to six fluoride ligands. These complexes are studied for their interesting structural and physical properties. aip.org In the case of gallium, the hexafluorogallate anion, [GaF₆]³⁻, is a stable entity that forms salts with various cations, including ammonium (B1175870). chemistry-chemists.com The study of fluorogallates is analogous in many ways to the chemistry of other trivalent transition metal fluorides, such as those of iron and chromium. researchgate.net

Table 1: Properties of Gallium Fluoride (GaF₃)

Property Value
Molar Mass 126.718 g/mol wikipedia.org
Appearance White powder wikipedia.org
Density 4.47 g/cm³ wikipedia.org
Melting Point 800 °C wikipedia.org
Boiling Point 1,000 °C wikipedia.org
Solubility in Water 0.0002 g/100 mL wikipedia.org
Crystal Structure Rhombohedral wikipedia.org

Historical Context and Evolution of Research on Ammonium Hexafluorogallate

Research into hexafluorometallate compounds dates back to early investigations into the structures of complex inorganic salts. acs.org The synthesis of this compound can be achieved through several methods. One common laboratory preparation involves the reaction of gallium(III) hydroxide (B78521) with hydrofluoric acid and ammonium fluoride. wikipedia.org Another method is the mechanochemical synthesis by grinding ammonium fluoride and gallium fluoride trihydrate. researchgate.net

Early studies focused on the fundamental properties and thermal decomposition of this compound. It was discovered that upon heating, it initially loses two moles of ammonium fluoride to form ammonium tetrafluorogallate (NH₄GaF₄). researchgate.net Further heating leads to the formation of a crystalline form of gallium fluoride. researchgate.net More recent research has employed advanced analytical techniques, such as multinuclear magic-angle spinning NMR spectroscopy, to gain deeper insights into the compound's structure. nih.gov

Current Academic Research Gaps and Future Directions for this compound

Despite the foundational knowledge, there remain areas for further exploration in the study of this compound. One significant research gap is the in-depth investigation of its potential applications. While it is known to be a precursor for the synthesis of gallium nitride (GaN), a wide-bandgap semiconductor, the optimization of this process and the characterization of the resulting GaN nanoparticles warrant further study. researchgate.net

Future research could also focus on:

Doped Materials: Investigating the properties of this compound doped with other metals to create novel materials with specific optical or magnetic properties.

Fluoride Ion Conduction: Exploring the potential for this and related hexafluorogallate compounds to act as fluoride ion conductors for applications in solid-state batteries.

Theoretical Modeling: Utilizing computational chemistry to model the electronic structure and predict the properties of this compound and related compounds, which could guide experimental work. gla.ac.uk

Green Synthesis: Developing more environmentally friendly and efficient synthesis methods, building upon existing mechanochemical approaches. mdpi.com

Table 2: Key Properties of this compound ((NH₄)₃GaF₆)

Property Value/Description
Molar Mass 237.830 g/mol wikipedia.org
Appearance Colorless crystals wikipedia.org
Density 2.10 g/cm³ wikipedia.org
Solubility in Water Soluble wikipedia.org
Crystal Structure Polymorphic: tetragonal at low temperatures and cubic at high temperatures wikipedia.org
Synthesis Reaction of gallium(III) hydroxide, hydrofluoric acid, and ammonium fluoride; or mechanochemical reaction of ammonium fluoride and gallium fluoride trihydrate. wikipedia.org
Decomposition Decomposes on heating to form ammonium tetrafluorogallate (NH₄GaF₄) and then gallium fluoride (GaF₃). researchgate.net

Properties

CAS No.

14639-94-2

Molecular Formula

C7H5F6NO5

Molecular Weight

297.109

IUPAC Name

azanium;1,2,6-trifluoro-3,4,5-trifluorooxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C7H2F6O5.H3N/c8-4-2(17-12)1(16-11)3(18-13)5(9)7(4,10)6(14)15;/h4H,(H,14,15);1H3

InChI Key

CBAZYKIXJMUWJA-UHFFFAOYSA-N

SMILES

C1(C(=C(C(=C(C1(C(=O)[O-])F)F)OF)OF)OF)F.[NH4+]

Synonyms

ammonium hexafluorogallate

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Ammonium Hexafluorogallate

Mechanochemical Synthesis Approaches

Mechanochemical synthesis provides a solvent-free, environmentally friendly route to produce ammonium (B1175870) hexafluorogallate. This solid-state method relies on the mechanical energy from grinding or milling to initiate chemical reactions between solid reactants.

Reactant Stoichiometry and Milling Conditions for (NH₄)₃GaF₆ Formation

The formation of a single phase of ammonium hexafluorogallate via mechanochemical means has been successfully demonstrated. researchgate.net The process involves the high-energy ball milling of solid precursors at room temperature. researchgate.net

A key aspect of this synthesis is the precise control of the reactant stoichiometry. The reaction between ammonium fluoride (B91410) (NH₄F) and gallium fluoride trihydrate (GaF₃·3H₂O) requires a molar ratio of 3:1 to yield the desired (NH₄)₃GaF₆ compound. researchgate.netwikipedia.org This specific ratio ensures the complete conversion of the reactants into the final product.

The milling conditions are also critical for the successful synthesis. A planetary ball mill is typically employed to provide the necessary mechanical energy. researchgate.net While specific parameters such as milling speed and duration can be varied, the reaction has been shown to proceed to completion within a few hours of grinding. researchgate.net

Table 1: Reactant and Milling Parameters for Mechanochemical Synthesis of (NH₄)₃GaF₆

ParameterValue/DescriptionSource
Reactant 1Ammonium Fluoride (NH₄F) researchgate.netwikipedia.org
Reactant 2Gallium Fluoride Trihydrate (GaF₃·3H₂O) researchgate.netwikipedia.org
Molar Ratio (NH₄F : GaF₃·3H₂O)3:1 researchgate.netwikipedia.org
Synthesis MethodPlanetary Ball Milling researchgate.net
TemperatureRoom Temperature researchgate.net

Mechanistic Investigations of Solid-State Fluorination Processes

The mechanism of solid-state fluorination in this context is thought to involve the interaction of the reactants at their crystal surfaces, facilitated by the high energy input from the milling process. This energy creates defects and fresh surfaces, promoting the diffusion and reaction of the ionic species.

A proposed reaction mechanism suggests the dissolution of alkali fluorides in the water of hydration present in the gallium fluoride trihydrate. researchgate.net This localized aqueous environment facilitates the reaction to form the hexafluorogallate complex. The continuous grinding ensures that the reactants are constantly brought into contact, driving the reaction to completion.

Mechanistic studies on related solid-state fluorination reactions highlight the importance of the fluorinating agent and the reaction conditions. mdpi.comncl.ac.uk For instance, in other systems, the choice of fluorinating agent and the presence of catalysts can significantly influence the reaction pathway and the final products. mdpi.com While detailed in-situ mechanistic studies specifically for (NH₄)₃GaF₆ formation are not extensively documented in the provided results, the principles of mechanochemistry suggest that the process involves intimate mixing, particle size reduction, and the creation of reactive interfaces. mdpi.com

Solution-Based Synthesis Routes

Solution-based methods offer an alternative to solid-state synthesis, allowing for greater control over crystallization and product morphology. These routes typically involve the reaction of gallium and fluoride sources in a solvent.

Hydrothermal Synthesis Protocols and Crystallization Control

Hydrothermal synthesis is a technique that utilizes high-temperature and high-pressure water as a reaction medium to dissolve and recrystallize materials that are otherwise insoluble at ambient conditions. numberanalytics.comwikipedia.org This method is particularly advantageous for growing high-quality single crystals and controlling the composition of the final product. wikipedia.org

For hexafluorogallates and related fluoride compounds, hydrothermal synthesis allows for the direct production of crystalline powders in a single step. researchgate.net The driving force for crystallization in a hydrothermal system is supersaturation, which can be controlled by factors such as temperature, pressure, and the initial pH of the solution. wikipedia.orgmdpi.com By carefully manipulating these parameters, it is possible to influence the nucleation and growth of crystals, thereby controlling their size and morphology. researchgate.netmdpi.com For example, in the hydrothermal synthesis of other materials, increasing the concentration of ammonium hydroxide (B78521) has been shown to increase the thickness of the deposited layer and change the crystal morphology from irregular flakes to well-defined hexagonal rods. mdpi.com

Influence of Reaction Parameters on Product Purity and Morphology

The purity and morphology of the final (NH₄)₃GaF₆ product are highly dependent on the reaction parameters in solution-based syntheses. Key parameters include:

Temperature: Reaction temperature affects reaction rates and can influence the crystalline phase and morphology of the product. bwise.krmdpi.com In some fluoride phosphor syntheses, increasing the reaction temperature up to a certain point enhances photoluminescence intensity, after which it decreases due to aggregation. bwise.kr

pH: The pH of the reaction solution is a critical factor, especially in aqueous systems. It can influence the solubility of precursors and the stability of the resulting complex. undip.ac.id For instance, in the preparation of ammonium uranyl carbonate, a related complex, the final pH is carefully controlled to ensure the precipitation of the desired product.

Reactant Concentration: The concentration of the precursors affects the supersaturation of the solution, which in turn governs the nucleation and growth rates of the crystals. bwise.kr This can be used to control particle size and morphology.

Stirring and Addition Rate: In precipitation methods, the rate of addition of reactants and the stirring of the solution are important for ensuring homogeneity and controlling the particle size distribution. google.com

Impurities in the final product can arise from incomplete reactions or the co-precipitation of other phases. acs.org For example, in the synthesis of related fluoride phosphors, impurities such as KHF₂ can form, which can affect the performance and stability of the material. acs.org Therefore, careful control of the stoichiometry and reaction conditions is essential for obtaining a pure product. The morphology of the resulting crystals can range from powders to well-defined single crystals, depending on the synthesis route and the control over crystallization conditions. researchgate.netmdpi.com

Alternative and Emerging Synthetic Strategies

Alternative and emerging synthetic methodologies for this compound, (NH₄)₃GaF₆, focus on improving efficiency, purity, and scalability while potentially reducing the use of highly hazardous reagents. These strategies often involve the direct use of gallium precursors like gallium(III) hydroxide or explore the versatile role of ammonium fluoride in various reaction environments.

Reactions of Gallium(III) Hydroxide with Fluorinating Agents

The balanced chemical equation for this synthesis is: Ga(OH)₃ + 3HF + 3NH₄F → (NH₄)₃GaF₆ + 3H₂O wikipedia.org

In this reaction, hydrofluoric acid acts as the primary fluorinating agent to react with the gallium(III) hydroxide, while ammonium fluoride provides the necessary ammonium counter-ions and contributes to the high fluoride ion concentration required to form the stable [GaF₆]³⁻ complex.

Table 1: Synthesis of this compound from Gallium(III) Hydroxide

ReactantsProductsReaction MediumKey Findings
Gallium(III) Hydroxide (Ga(OH)₃)This compound ((NH₄)₃GaF₆)Aqueous solutionThis method represents a direct synthesis route from a common gallium precursor.
Hydrofluoric Acid (HF)Water (H₂O)The reaction is a neutralization and complexation process.
Ammonium Fluoride (NH₄F)It provides an alternative to methods starting from gallium metal or gallium oxide.

Role of Ammonium Fluoride as a Fluorinating Medium

Ammonium fluoride (NH₄F) and its derivative, ammonium bifluoride (NH₄HF₂), are crucial reagents in the synthesis of this compound, serving as both a fluoride source and a complexing agent. researchgate.netrsc.orgrawsource.com Their versatility is demonstrated in both aqueous and solid-state (mechanochemical) synthetic approaches.

In aqueous solutions, ammonium fluoride helps to maintain a high concentration of fluoride ions, which facilitates the formation of the hexafluorogallate complex. wikipedia.org Ammonium bifluoride is particularly effective as it acts as an in-situ source of hydrofluoric acid upon dissolution in water, which can then react with gallium precursors. rawsource.comgoogle.com The reaction is: NH₄HF₂ ⇌ NH₃ + 2HF.

A significant emerging strategy is the mechanochemical synthesis of this compound. This solid-state method involves grinding gallium fluoride trihydrate (GaF₃·3H₂O) with ammonium fluoride at room temperature. researchgate.net This solvent-free approach is environmentally friendly and can produce a single phase of (NH₄)₃GaF₆. Research has shown that a 3:1 molar ratio of NH₄F to GaF₃·3H₂O is effective for this synthesis. researchgate.net The proposed mechanism involves the dissolution of the reactants in the water of hydration, facilitating the reaction. researchgate.net The use of ammonium fluoride as a fluorinating agent is not limited to gallium, as it has been successfully employed in the mechanochemical synthesis of other complex fluorides, such as (NH₄)₃AlF₆ from aluminum-containing precursors. researchgate.netysxbcn.com

Table 2: Ammonium Fluoride in the Synthesis of this compound

Synthetic MethodGallium PrecursorRole of Ammonium FluorideKey Research Findings
Aqueous SynthesisGallium(III) HydroxideProvides ammonium ions and increases fluoride concentration.Facilitates the formation of the stable [GaF₆]³⁻ complex in water. wikipedia.org
Aqueous Synthesis (using NH₄HF₂)Gallium(III) HydroxideActs as an in-situ source of hydrofluoric acid.Ammonium bifluoride dissolves in water to form HF, which then acts as the fluorinating agent. rawsource.comgoogle.com
Mechanochemical SynthesisGallium Fluoride Trihydrate (GaF₃·3H₂O)Acts as the primary fluorinating and complexing agent in a solid-state reaction.A 3:1 molar ratio of NH₄F to GaF₃·3H₂O ground at room temperature yields single-phase (NH₄)₃GaF₆. researchgate.net

Advanced Structural Elucidation and Phase Transformation Phenomena in Ammonium Hexafluorogallate Systems

Crystallographic Investigations

The precise arrangement of atoms and the nature of the chemical bonding within ammonium (B1175870) hexafluorogallate have been elucidated through various X-ray diffraction techniques.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and refining their lattice parameters. malvernpanalytical.comncl.ac.uk It is particularly useful for distinguishing between different polymorphs of a compound. ncl.ac.uk In the context of ammonium hexafluorogallate, PXRD is used to identify its different crystalline forms and to study phase transitions. researchgate.netwikipedia.org The technique works by comparing the diffraction pattern of a sample to reference databases to identify the phases present. malvernpanalytical.com This method has been used to confirm the single-phase nature of mechanochemically synthesized this compound. researchgate.net

Polymorphism and Structural Phase Transitions

This compound is known to exist in different crystalline forms, or polymorphs, and undergoes reversible phase transitions with changes in temperature. wikipedia.orgresearchgate.net

Characterization of Low-Temperature Tetragonal and High-Temperature Cubic Polymorphs

This compound exhibits at least two polymorphic forms: a low-temperature tetragonal phase and a high-temperature cubic phase. researchgate.netwikipedia.orgresearchgate.net The transition between these two forms is reversible. wikipedia.orgresearchgate.net This polymorphic behavior is also observed in the analogous compound, ammonium hexafluoroindate, (NH₄)₃InF₆. researchgate.netwikipedia.org The low-temperature phase possesses a tetragonal crystal system, while the high-temperature phase adopts a cubic structure. wikipedia.org

PropertyLow-Temperature PolymorphHigh-Temperature Polymorph
Crystal System TetragonalCubic

Influence of Temperature and Pressure on Structural Stability and Transformation Mechanisms

The structural stability and the transitions between the polymorphs of this compound are influenced by both temperature and pressure. researchgate.net Heat capacity measurements and the application of hydrostatic pressure are common methods to study these phase transitions. The p-T phase diagrams for related ammonium cryolites, such as (NH₄)₃ScF₆ and (NH₄)₃GaF₆, have been investigated to understand the effect of pressure on their structural transformations. The transition from a low-temperature to a high-temperature phase is a characteristic feature of many ammonium halide compounds, though the specific transition temperatures and pressures can vary. nih.gov For instance, in ammonium fluoride (B91410), pressure induces a transition from a cubic to a tetragonal phase. nih.gov The study of related compounds like ammonium hexafluoroaluminate, (NH₄)₃AlF₆, also reveals complex p-T phase diagrams with multiple phase transitions.

Structural Relationships with Related Cryolite-Type Compounds

This compound, (NH₄)₃GaF₆, is a member of the broad family of compounds with the cryolite (B1665278) structure. These materials are characterized by the general formula A₃BX₆, where A is an alkali metal or ammonium cation, and B is a trivalent metal cation, surrounded by six fluoride anions to form [BX₆]³⁻ octahedra. The structure and phase transitions of this compound are closely related to those of other cryolite-type compounds, exhibiting temperature-dependent polymorphism. wikipedia.orgresearchgate.net

This compound itself exists in two polymorphic forms: a low-temperature tetragonal phase and a high-temperature cubic phase, with a reversible transition between them. wikipedia.org This behavior is not unique and finds parallels in other related hexafluorometallates. For instance, ammonium hexafluoroindate, (NH₄)₃InF₆, also undergoes a phase transition from a tetragonal system (space group P4mnc) to a cubic phase at 80 °C. wikipedia.orgresearchgate.net Similarly, the archetypal cryolite, sodium hexafluoroaluminate (Na₃AlF₆), transitions from a room-temperature monoclinic structure (space group P2₁/n) to a high-temperature cubic structure (space group Fm-3m) at approximately 567 °C. researchgate.net

Other gallium and alkali metal-containing cryolites also show related structural characteristics. Sodium hexafluorogallate (Na₃GaF₆) has been confirmed to possess a monoclinic cryolite-type structure with the space group P2₁/c. researchgate.netresearchgate.net The study of these related compounds provides a comparative framework for understanding the crystal chemistry and phase behavior of this compound.

Table 1: Structural Comparison of this compound and Related Cryolite-Type Compounds

Compound Name Chemical Formula Crystal System (at room temp. unless noted) Space Group (at room temp. unless noted) Phase Transition Behavior
This compound (NH₄)₃GaF₆ Tetragonal (low temp.) Not Specified Reversible transition to a cubic phase at high temperature. wikipedia.org
Ammonium Hexafluoroindate (NH₄)₃InF₆ Tetragonal P4mnc Transitions to a cubic phase at 80 °C. wikipedia.org
Sodium Hexafluoroaluminate (Cryolite) Na₃AlF₆ Monoclinic P2₁/n Transitions to a cubic (Fm-3m) phase near 567 °C. researchgate.net
Sodium Hexafluorogallate Na₃GaF₆ Monoclinic P2₁/c Data at 90, 293, 440, and 500 K confirm the monoclinic structure. researchgate.netresearchgate.net
Ammonium Hexafluorovanadate (NH₄)₃VF₆ Cubic Fm-3m Exhibits a cubic cryolite structure. researchgate.net

Microstructural and Morphological Studies

The physical and chemical properties of this compound powders are significantly influenced by their microstructure and morphology, including particle size, shape, and degree of agglomeration. Electron microscopy techniques are indispensable for characterizing these features.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the microscale. In the context of this compound, SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), has been used for material identification and morphological assessment. For example, in studies involving the synthesis of other materials where this compound was formed as an insoluble byproduct, SEM and EDS were used to confirm its presence. researchgate.net

The morphology of this compound can vary depending on the synthesis method. For instance, powders produced through mechanochemical synthesis, a process involving the grinding of solid-state reactants, often result in the formation of agglomerates. researchgate.net SEM analysis reveals the size and shape of these agglomerates and the constituent primary particles. While specific particle size distributions for this compound are not extensively detailed in the available literature, SEM images can provide qualitative and semi-quantitative information on whether the particles are, for example, crystalline flakes, spherical aggregates, or irregularly shaped powders. aaqr.orgdynateklabs.com The technique is crucial for understanding the macroscopic characteristics of the powder, which influences its handling, packing density, and reactivity.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of materials at the nanoscale. nanoscience.com This technique is used to visualize the internal structure of particles, including their crystallinity, the presence of defects, and the size of primary crystallites within larger agglomerates. nih.govnrel.gov

For complex fluorides synthesized via mechanochemical methods, which is a known route for producing this compound, TEM observations have shown that the resulting powders often consist of agglomerates of nano-sized primary particles. researchgate.net Studies on related materials prepared by this method have reported primary particle sizes ranging from 5 to 30 nm. researchgate.net TEM can resolve these individual nanocrystallites and provide information about their crystal lattice through techniques like selected area electron diffraction (SAED), which generates diffraction patterns characteristic of the material's crystal structure. nanoscience.comosti.gov By analyzing high-resolution TEM (HR-TEM) images, it is possible to view the atomic lattice fringes, confirming the crystalline nature of the nanoparticles and identifying their crystallographic orientation. osti.gov These nanoscale structural details are fundamental to understanding the material's properties and performance in various applications.

Spectroscopic Probing of Electronic Structure and Dynamic Processes Within Ammonium Hexafluorogallate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the constituent functional groups and probing the lattice dynamics of ammonium (B1175870) hexafluorogallate.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecular ions present in ammonium hexafluorogallate: the ammonium cation (NH₄⁺) and the hexafluorogallate anion (GaF₆³⁻). The spectrum is typically characterized by absorption bands corresponding to the stretching and bending vibrations of these ions.

Studies involving the formation of this compound on semiconductor surfaces have identified its key infrared absorption peaks. aip.org The N-H bonds of the ammonium cation give rise to distinct stretching and bending vibrations. Similarly, the Ga-F bonds within the octahedral GaF₆³⁻ anion have characteristic vibrational modes. The Ga-F stretching mode in the related potassium hexafluorogallate (K₃GaF₆) has been observed at 497 cm⁻¹. researchgate.net

The primary vibrational bands for (NH₄)₃GaF₆, as identified in surface chemistry studies, are detailed below. aip.org

Vibrational ModeWavenumber (cm⁻¹)Assignment
N-H Bending1436ν₄ vibration of the NH₄⁺ ion.
Combination/Overtone2875Likely an overtone of the ν₄ bending vibration (2ν₄). copernicus.org
Combination/Overtone3041Attributed to a combination of symmetric and antisymmetric bending vibrations (ν₂ + ν₄). copernicus.org
N-H Stretching3217ν₃ antisymmetric stretching vibration of the NH₄⁺ ion.

This table presents interactive data based on research findings. aip.orgcopernicus.org

These spectral features provide a definitive fingerprint for the presence of this compound and confirm the integrity of its constituent ionic groups.

Raman spectroscopy complements FT-IR by providing information on lattice vibrations and other molecular modes, particularly those that are weakly active or forbidden in infrared absorption. For crystalline solids like (NH₄)₃GaF₆, Raman spectra can reveal low-frequency modes corresponding to the collective motions of the ions in the crystal lattice (phonon modes).

The Raman spectrum of this compound is expected to show features corresponding to the internal vibrations of the NH₄⁺ and GaF₆³⁻ ions. The GaF₆³⁻ octahedron, belonging to the Oₕ point group, has three Raman-active modes: the symmetric stretch (ν₁, A₁g), a doubly degenerate bending mode (ν₂, E₉), and a triply degenerate bending mode (ν₅, F₂₉). The vibrations of the tetrahedral NH₄⁺ ion are also Raman-active. mdpi.com The intense band observed around 3194 cm⁻¹ in the Raman spectrum of ammoniovoltaite is attributed to the ν₃ mode of the NH₄⁺ group and serves as a distinctive feature for ammonium in related minerals. mdpi.com

This compound is known to exist in at least two polymorphic forms: a low-temperature tetragonal phase and a high-temperature cubic phase, which undergo reversible transformation. researchgate.net Vibrational spectroscopy is highly sensitive to such structural changes.

A phase transition from a higher symmetry (cubic) to a lower symmetry (tetragonal) phase would be accompanied by changes in the selection rules for vibrational modes. This can manifest in the spectra as:

Peak Splitting: Degenerate vibrational modes in the high-symmetry phase may split into multiple distinct peaks in the lower-symmetry phase.

Activation of Silent Modes: Vibrational modes that are inactive (silent) in the infrared or Raman spectra of the high-symmetry phase may become active in the lower-symmetry phase.

Frequency Shifts and Band Broadening: Changes in the local environment and bonding associated with the phase transition can cause shifts in peak positions and changes in bandwidth.

Studies on analogous ammonium-containing compounds, such as ammonium oxofluorovanadates, have shown that temperature-dependent phase transitions are linked to the ordering and disordering of the anionic octahedra and the freezing of the reorientational motion of the ammonium cations at low temperatures. nih.gov Similar phenomena are anticipated for this compound, where changes in the vibrational spectra as a function of temperature can be used to map its phase diagram and understand the microscopic mechanisms driving the transitions.

Raman Spectroscopy for Lattice Vibrations and Molecular Modes

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com The analysis of (NH₄)₃GaF₆ with XPS provides critical information about its surface chemistry and bonding. mccrone.com

Surface Elemental Composition and Chemical State Analysis

An XPS survey scan of this compound would detect photoelectrons from gallium (Ga), fluorine (F), and nitrogen (N). Carbon (C) and oxygen (O) are also commonly detected as adventitious contaminants on samples exposed to the atmosphere. mccrone.com The relative atomic concentrations calculated from the peak areas, corrected with relative sensitivity factors, would be expected to correspond to the stoichiometry of the compound.

High-resolution XPS spectra of the core levels for each element reveal their chemical states (i.e., oxidation state and local chemical environment) through shifts in binding energy. researchgate.net

Gallium (Ga): The Ga 3d or Ga 2p₃/₂ peaks would be analyzed. In (NH₄)₃GaF₆, gallium exists in a formal +3 oxidation state. This high oxidation state and the coordination to highly electronegative fluorine atoms result in a significant withdrawal of electron density from the gallium center. This leads to a higher binding energy for the Ga core levels compared to metallic gallium or gallium in lower oxidation states. xpsdatabase.net For example, the Ga 3d peak in GaN is observed around 19.5-20.0 eV, and a shift to a higher binding energy would be expected for Ga(III) in a fluoride (B91410) environment. xpsdatabase.net

Nitrogen (N 1s): The N 1s spectrum is characteristic of the ammonium cation (NH₄⁺). XPS databases and studies on various ammonium salts show the N 1s binding energy for NH₄⁺ is typically in the range of 401.4 to 403.2 eV. thermofisher.com This value is significantly higher than that for neutral ammonia (B1221849) (NH₃, ~399.2 eV) or nitrides (~397.3 eV), reflecting the positive charge on the ion. thermofisher.com

Fluorine (F 1s): The F 1s peak is expected to appear at a binding energy characteristic of an ionic metal fluoride. In such compounds, fluorine is in the -1 oxidation state. The F 1s binding energy for ionic fluorides typically falls in the range of 684 to 685 eV. The observation of a single, symmetric F 1s peak would confirm that all fluorine atoms are in equivalent chemical environments within the [GaF₆]³⁻ anions.

Insights into Bonding Characteristics and Electronic Structure

The binding energies obtained from XPS core-level spectra provide direct evidence for the ionic nature of this compound. The distinct, well-separated binding energies for the N 1s and Ga core levels confirm the presence of two separate ionic species: the ammonium cation (NH₄⁺) and the hexafluorogallate anion ([GaF₆]³⁻).

The significant chemical shift of the Ga 3d peak to a higher binding energy compared to elemental gallium is a direct consequence of the electron-withdrawing effect of the six fluorine ligands and is indicative of a highly polar, ionic Ga-F bond. Similarly, the position of the N 1s peak confirms that nitrogen is present as a cation. The F 1s binding energy is consistent with fluoride anions (F⁻) ionically bonded to a metal center.

Core-level spectroscopy, therefore, paints a clear picture of the electronic structure, confirming that (NH₄)₃GaF₆ is an ionic salt composed of [NH₄]⁺ cations and [GaF₆]³⁻ complex anions, where the gallium center is in the +3 oxidation state.

Expected Core-Level Binding Energies for this compound from XPS
ElementCore LevelExpected Binding Energy (eV)Interpretation
Gallium (Ga)Ga 3d> 20 eVIndicates Ga(III) oxidation state in a highly electronegative environment. xpsdatabase.net
Nitrogen (N)N 1s~401.8 ± 1.4 eVCharacteristic of the ammonium (NH₄⁺) cation. thermofisher.com
Fluorine (F)F 1s~684 - 685 eVCharacteristic of ionic metal fluorides (F⁻).

Theoretical and Computational Investigations of Ammonium Hexafluorogallate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It has been applied to understand the properties of various molecules and crystalline solids. researchgate.netnih.gov

Electronic Structure, Band Structure, and Orbital Analysis

Detailed computational studies on the full electronic band structure and density of states (DOS) for crystalline ammonium (B1175870) hexafluorogallate are not extensively available in the current body of scientific literature. However, ab initio calculations have been performed on the isolated hexafluorogallate (GaF₆³⁻) anion to probe its fundamental electronic properties. dtic.mil

Early self-consistent field (SCF) calculations determined optimized geometries and vibrational frequencies for the GaF₆³⁻ anion, providing foundational data for its electronic characterization. dtic.mil These studies explored the electronic stability of such triply-charged species in the gas phase, which is a key theoretical consideration. dtic.mil One of the challenges noted in these theoretical treatments is that improving the basis sets, for instance by adding diffuse functions, can sometimes worsen the agreement with experimental bond lengths derived from crystal structures. dtic.mil This discrepancy may suggest that the effective charge on the anion within the solid-state crystal lattice is lower than the formal 3- charge assumed in gas-phase calculations. dtic.mil Furthermore, DFT calculations have been used to study the ammonolysis of (NH₄)₃GaF₆ for the production of Gallium Nitride (GaN), which involves complex electronic rearrangements as the compound transforms. researchgate.net

Prediction of Equilibrium Geometries and Vibrational Frequencies

DFT calculations are instrumental in predicting the equilibrium geometries and vibrational frequencies of molecules and crystal lattices. mpg.de For the GaF₆³⁻ anion, a key component of ammonium hexafluorogallate, ab initio calculations have been performed to determine its structural and vibrational properties. dtic.mil

The optimized Ga-F bond length in the octahedral GaF₆³⁻ anion was calculated and compared with experimental values obtained from crystal structures like (NH₄)₃GaF₆. dtic.mil A notable finding from these computational studies was a discrepancy between the calculated and experimental bond lengths, with the calculated value being slightly different, which was attributed to the influence of the crystal environment and the potential electronic instability of the highly charged anion in the theoretical gas-phase model. dtic.mil

Vibrational frequency calculations are crucial for interpreting experimental spectroscopic data, such as that from Raman and infrared spectroscopy. arxiv.orgmdpi.com Theoretical calculations for the GaF₆³⁻ anion have been performed, although a comprehensive, published dataset of all vibrational modes for the complete (NH₄)₃GaF₆ crystal is limited. dtic.mil High-pressure Raman spectroscopy experiments have identified a phase transition in (NH₄)₃GaF₆, and DFT calculations are a key tool for assigning the vibrational modes observed in such spectra.

ParameterComputational MethodCalculated ValueExperimental Value
Ga-F Bond Length (GaF₆³⁻)Ab initio SCF~1.97 - 2.01 Å~1.94 Å in (NH₄)₃GaF₆
Vibrational FrequenciesDFT / Ab initioData not widely published for the full crystal-

Note: The calculated bond length for the isolated GaF₆³⁻ anion shows a slight deviation from the experimental value measured within the crystal lattice, a difference attributed to solid-state effects. dtic.mil

Computational Studies of Phase Stability and Transition Energetics

This compound is known to exist in at least two polymorphic forms, a low-temperature tetragonal phase and a high-temperature cubic phase, which undergo reversible transformations. researchgate.netwikipedia.org Additionally, high-pressure Raman spectroscopy has detected a phase transition occurring at 0.85 GPa.

While the phase behavior of (NH₄)₃GaF₆ is documented, detailed computational studies using DFT to determine the energetics of these transitions are not widely reported. However, the methodology for such investigations is well-established. For instance, DFT calculations have been successfully used to predict and investigate polymorphism and phase transformation energetics in other ammonium-containing compounds like ammonium periodate (B1199274) (API). ttu.edu In the study of API, DFT was used to calculate the enthalpy of phase transition (ΔH_phase), which was found to be only 4.8 kJ/mol at 300 K, indicating the feasibility of the transformation. ttu.edu Similar calculations for (NH₄)₃GaF₆ could quantify the energy barriers and thermodynamic driving forces for its temperature- and pressure-induced phase changes. Such studies can reveal the atomistic mechanisms, such as lattice distortions or ionic rearrangements, that govern these transformations. osti.govaps.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of material properties. aps.org

Modeling of Ion Dynamics and Diffusion Pathways

A study on sodium hexafluorogallate (Na₃GaF₆), which has a related cryolite (B1665278) structure, used solid-state NMR spectroscopy to reveal distinct chemical exchange effects above 400 K. researchgate.net This was interpreted as sodium ion hopping between different sites in the crystal lattice, a clear indication of ion dynamics. researchgate.net It is plausible that the ammonium ions in (NH₄)₃GaF₆ also exhibit significant motional dynamics, such as hindered rotation, which has been inferred from thermodynamic measurements. researchgate.net

MD simulations would be an ideal tool to investigate these phenomena. By simulating the system at different temperatures, it would be possible to model the onset of NH₄⁺ rotation and to map the potential energy landscape for any diffusive pathways of the ions, providing molecular-level insights that complement experimental techniques like NMR. aps.org

Simulation of Temperature-Dependent Structural Changes

The polymorphic transition between the low-temperature tetragonal and high-temperature cubic phases of this compound involves significant structural rearrangement. wikipedia.org While this has been characterized experimentally, MD simulations offer a method to observe the atomistic mechanism of this transformation.

MD simulations have been effectively used to study phase transitions in other ammonium salts. researchgate.net For ammonium chloride, simulations have revealed that the transition barrier vanishes at the transition temperature and have identified low-frequency vibrational-librational modes that are directly related to the order parameter describing the phase change. researchgate.net

For (NH₄)₃GaF₆, MD simulations could model the collective behavior of the NH₄⁺ and GaF₆³⁻ ions during heating. Solid-state NMR studies support a model where the GaF₆ octahedra remain rigid during these transitions, suggesting that the transformation is driven by the reorientation of these octahedra and the dynamic disorder of the ammonium cations. nih.gov An MD simulation could track the precise rotational and translational movements of these ionic groups, clarifying how the symmetry of the crystal changes from tetragonal to cubic as the temperature increases and providing a dynamic visualization of the structural transformation.

Thermodynamic Calculations for Reaction Energetics

Thermodynamic calculations are fundamental to predicting the feasibility and spontaneity of chemical reactions. github.iokhanacademy.org By determining key state functions like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), scientists can assess the energetic landscape of various chemical transformations. libretexts.orgck12.org

Gibbs Free Energy Changes for Reaction Pathways

The Gibbs free energy change (ΔG) is a critical parameter for determining the spontaneity of a reaction at constant temperature and pressure. github.iokhanacademy.org A negative ΔG indicates a spontaneous process, a positive ΔG signifies a non-spontaneous reaction, and a ΔG of zero indicates that the system is at equilibrium. github.iock12.org For this compound, several reaction pathways can be theoretically investigated, including its formation from precursors and its decomposition into various products.

Hypothetical Reaction Pathways for (NH₄)₃GaF₆ Formation:

Reaction 1: 3NH₄F + GaF₃ → (NH₄)₃GaF₆

Reaction 2: 3NH₃ + 3HF + GaF₃ → (NH₄)₃GaF₆

Table 1: Hypothetical Gibbs Free Energy Data for (NH₄)₃GaF₆ Reactions

Reaction PathwayReactantsProductsHypothetical ΔG°_rxn (kJ/mol)Spontaneity
Formation 13NH₄F + GaF₃(NH₄)₃GaF₆Data Not Available-
Formation 23NH₃ + 3HF + GaF₃(NH₄)₃GaF₆Data Not Available-
Decomposition(NH₄)₃GaF₆GaF₃ + 3NH₃ + 3HFData Not Available-

Enthalpy and Entropy Analysis of Thermal Decomposition

The thermal decomposition of this compound is a critical process, particularly for the synthesis of high-purity gallium fluoride (B91410) (GaF₃). A thorough understanding of the thermodynamics of this decomposition requires an analysis of both enthalpy (ΔH) and entropy (ΔS) changes.

Enthalpy Change (ΔH): This represents the heat absorbed or released during the reaction. A negative ΔH (exothermic) indicates heat is released, while a positive ΔH (endothermic) signifies that heat is absorbed.

Entropy Change (ΔS): This measures the change in disorder or randomness of the system. The decomposition of a solid into gaseous products, as is the case with (NH₄)₃GaF₆, typically results in a large positive entropy change. ck12.org

The relationship between these parameters is given by the Gibbs free energy equation: ΔG = ΔH - TΔS. khanacademy.orglibretexts.org The spontaneity of the decomposition is therefore temperature-dependent. khanacademy.org Even if a reaction is endothermic (positive ΔH), it can become spontaneous at a high enough temperature if the entropy change is sufficiently positive. ck12.org

(NH₄)₃GaF₆(s) → GaF₃(s) + 3NH₃(g) + 3HF(g)

A detailed computational analysis would calculate the ΔH and ΔS for each step of the decomposition, providing insight into the reaction mechanism and the temperatures at which each step becomes favorable. While the thermal decomposition of this compound to produce GaF₃ is known, specific enthalpy and entropy values from detailed computational studies are not available in the surveyed literature. ysxbcn.comresearchgate.net Such data would be invaluable for optimizing the conditions for the synthesis of pure GaF₃.

Table 2: Hypothetical Enthalpy and Entropy Data for (NH₄)₃GaF₆ Thermal Decomposition

Decomposition StepReactantProductsHypothetical ΔH (kJ/mol)Hypothetical ΔS (J/mol·K)
Overall Decomposition(NH₄)₃GaF₆(s)GaF₃(s) + 3NH₃(g) + 3HF(g)Data Not AvailableData Not Available

Reactivity and Controlled Thermal Transformations of Ammonium Hexafluorogallate

Ammonolysis Reactions and Product Formation

The reaction of ammonium (B1175870) hexafluorogallate with ammonia (B1221849), known as ammonolysis, is a significant method for producing gallium nitride (GaN), a wide-bandgap semiconductor. This process involves the transformation of the Ga-F bonds to Ga-N bonds at elevated temperatures in an ammonia atmosphere.

The transformation is not a single-step process but involves the formation of several intermediate species. researchgate.net As the reaction progresses, volatile byproducts such as ammonium fluoride (B91410) (NH₄F) are released. charchem.org In-situ studies have been crucial in identifying the transient compounds formed during this conversion. researchgate.net The reaction can be summarized by the following equation:

(NH₄)₃GaF₆ + 4NH₃ → GaN + 6NH₄F charchem.org

Key intermediates observed during the ammonolysis of (NH₄)₃GaF₆ are detailed in the table below.

Intermediate SpeciesChemical FormulaRole
Ammonium TetrafluorogallateNH₄GaF₄Initial decomposition product
Gallium Amide-AmmoniateGa(NH₃)(NH₂)F₂Intermediate in the nitridation process
Ammonia Adduct of NH₄GaF₄NH₄GaF₄ · NH₃Adduct formed with ammonia
Diamminegallium trifluorideGa(NH₃)₂F₃Intermediate ammoniated species
Gallium triammineGa(NH₃)₃Ammoniated intermediate
This table details the intermediate compounds identified during the thermal ammonolysis of ammonium hexafluorogallate en route to gallium nitride. researchgate.net

The quality of the resulting gallium nitride is highly dependent on the specific reaction conditions employed during ammonolysis. Factors such as temperature, heating rate, and the flow of ammonia gas significantly influence the crystallinity and phase purity of the final GaN product. Research into the ammonothermal growth of GaN, a related process, shows that temperature control is critical for obtaining single-phase hexagonal GaN (h-GaN) versus cubic GaN (c-GaN). rsc.org While specific studies on (NH₄)₃GaF₆ are detailed, analogies from related systems suggest that lower temperatures may favor the formation of cubic phases, whereas higher temperatures are required for the more stable hexagonal phase. rsc.org The formation of (In,Ga)N from a related precursor, for instance, is noted to occur within a very narrow temperature window, highlighting the sensitivity of the process to thermal conditions.

Detailed investigations using techniques such as in-situ powder diffractometry have allowed for the identification of specific, transient intermediates during the ammonolysis of (NH₄)₃GaF₆. researchgate.net These intermediates represent key stages in the substitution of fluorine with nitrogen. Among the identified species are ammonia adducts and more complex amide-ammoniates. researchgate.net

Specifically, the following have been observed:

Ammonia Adducts : An adduct, NH₄GaF₄·NH₃, is formed, indicating the association of an ammonia molecule with the initial decomposition product, ammonium tetrafluorogallate. researchgate.net Another key adduct is diamminegallium trifluoride, Ga(NH₃)₂F₃. researchgate.net

Amide-Ammoniate Intermediate : The species Ga(NH₃)(NH₂)F₂ has been identified as an amide-ammoniate intermediate. researchgate.net Its formation marks a critical step where a fluoride ligand has been replaced by an amide (NH₂) group, signifying the progression towards gallium nitride.

Influence of Reaction Conditions on GaN Crystallinity and Phase Purity

Thermal Decomposition Pathways

When heated in an inert atmosphere, this compound undergoes thermal decomposition, a process distinct from ammonolysis. This pathway does not produce gallium nitride but instead yields gallium(III) fluoride (GaF₃) through a series of well-defined steps. researchgate.netchemicalbook.com

The thermal decomposition of (NH₄)₃GaF₆ is a stepwise process that begins with the loss of ammonium fluoride. researchgate.net The reaction proceeds as follows:

(NH₄)₃GaF₆ → NH₄GaF₄ + 2NH₄F : The initial step involves the loss of two moles of ammonium fluoride, leading to the formation of the intermediate compound ammonium tetrafluorogallate (NH₄GaF₄). researchgate.net

NH₄GaF₄ → GaF₃ + NH₄F : Further heating results in the gradual loss of the remaining ammonium fluoride, yielding the final solid product, gallium fluoride (GaF₃). researchgate.netcharchem.org

A significant finding from these decomposition studies is that the final product is a new crystalline form of gallium fluoride, designated as γ-GaF₃. researchgate.net This polymorph is distinct from the common hexagonal form of the trifluoride. researchgate.net The decomposition typically occurs at temperatures between 300 and 400°C.

The primary intermediate species identified during the thermal decomposition of this compound is ammonium tetrafluorogallate (NH₄GaF₄). researchgate.net The decomposition pathway is analogous to that observed for related compounds like ammonium hexafluoroaluminate, where NH₄AlF₄ is a key intermediate in the formation of AlF₃. researchgate.net The stepwise nature of the decomposition, proceeding through a stable tetrafluorogallate intermediate, is a defining characteristic of this thermal transformation.

Decomposition StageSolid-State CompoundVolatile Byproduct
Starting Material(NH₄)₃GaF₆ (this compound)-
Stage 1NH₄GaF₄ (Ammonium tetrafluorogallate)NH₄F (Ammonium fluoride)
Final Productγ-GaF₃ (gamma-Gallium fluoride)NH₄F (Ammonium fluoride)
This table outlines the stepwise thermal decomposition of this compound in an inert atmosphere. researchgate.netcharchem.org

Kinetic Studies of Thermal Decomposition Processes

The thermal decomposition of this compound, (NH₄)₃GaF₆, is a multi-step process that has been investigated to understand its transformation into various gallium compounds. Studies on analogous compounds, such as ammonium hexafluoroaluminate, (NH₄)₃AlF₆, utilize methods like thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to elucidate the reaction kinetics, including activation energies and thermodynamic data for each decomposition step. researchgate.netbibliotekanauki.plbu.edu.eg

When heated, this compound initially undergoes decomposition with the loss of ammonium fluoride. researchgate.net The process typically proceeds through the formation of an intermediate compound, ammonium tetrafluorogallate (NH₄GaF₄), before yielding the final solid product. researchgate.net Further heating results in the gradual loss of the remaining ammonium fluoride, ultimately producing a crystalline form of gallium fluoride (γ-GaF₃). researchgate.net

Under specific atmospheric conditions, such as in the presence of gaseous ammonia (ammonolysis), the decomposition pathway can be altered to yield different products. The ammonolysis of (NH₄)₃GaF₆ at elevated temperatures of approximately 400°C can produce Gallium Nitride (GaN). researchgate.netresearchgate.net Depending on the reaction conditions, intermediates in this process can include NH₄GaF₄ and other ammonia adducts. researchgate.net

Table 1: Thermal Decomposition Stages of (NH₄)₃GaF₆

Stage Process Intermediate/Product Approximate Temperature
1 Initial Decomposition Ammonium Tetrafluorogallate (NH₄GaF₄) -
2 Final Decomposition γ-Gallium Fluoride (γ-GaF₃) -
Ammonolysis Reaction with Ammonia Gallium Nitride (GaN) ~400°C researchgate.netresearchgate.net

Surface Reactions and Interface Chemistry

Formation on Semiconductor Surfaces (e.g., GaAs) through Complex Reactions

This compound can form as an inorganic film on the surface of Gallium Arsenide (GaAs) during certain wet chemical etching processes. aip.orgresearchgate.net Treatments designed to remove the native chemical oxide from the GaAs surface, particularly those using ammonium fluoride (NH₄F) or buffered hydrofluoric acid (BHF), can lead to this phenomenon. aip.orgcapes.gov.br

The process begins with the dissolution of the GaAs native oxide by the fluoride solution. aip.org Concurrently, the treatment deposits a thin film composed of ammonium salts, such as NH₄F and ammonium bifluoride (NH₄F·HF), onto the semiconductor surface. aip.orgcapes.gov.br Following this deposition, these ammonium salts engage in a series of complex reactions directly with the GaAs substrate. aip.org This subsequent interaction results in the formation of a residual surface layer of this compound, [(NH₄)₃GaF₆]. aip.orgresearchgate.net

Slow Reaction Kinetics and Driving Forces in Surface Layer Formation

The formation of the this compound surface layer is characterized by remarkably slow reaction kinetics. aip.org While the reactions are driven by favorable thermodynamics, the transformation of the initially deposited ammonium salts into the hexafluorogallate compound does not occur instantaneously. aip.orgresearchgate.net

Studies using surface infrared spectroscopy have monitored the progression of this surface reaction over time. aip.org The kinetics depend on the specific chemical treatment used. For GaAs surfaces treated with buffered HF (BHF), the reactions proceed over a period of approximately one day. aip.orgresearchgate.net In the case of surfaces treated with a pure ammonium fluoride solution, the reaction kinetics are even slower, with the formation of (NH₄)₃GaF₆ extending for more than three days. aip.orgresearchgate.net

Table 2: Reaction Time for (NH₄)₃GaF₆ Formation on GaAs Surfaces

Chemical Treatment Approximate Reaction Time
Buffered Hydrofluoric Acid (BHF) ~ 1 day aip.orgresearchgate.net
Ammonium Fluoride (NH₄F) > 3 days aip.orgresearchgate.net

Methodologies for Residual Compound Removal from Treated Surfaces

The removal of the residual this compound from treated GaAs surfaces is critical for subsequent processing steps. The solubility characteristics of (NH₄)₃GaF₆ are distinct from the precursor ammonium salts from which it forms. aip.org While the precursor salts, NH₄F and NH₄F·HF, are soluble in alcohols and aqueous solutions, this compound is completely insoluble in alcohols. aip.orgresearchgate.net

This insolubility in alcohol-based solvents means they cannot be used to effectively clean the surface of this specific residue. The established and effective methodology for the complete removal of the this compound layer is a thorough rinse with water. aip.orgresearchgate.net The solubility of (NH₄)₃GaF₆ in water allows it to be dissolved and washed away from the semiconductor surface, leaving a cleaner interface. aip.orgwikipedia.org

Applications in Advanced Materials Science and Catalysis Excluding Clinical/safety

Precursor for Gallium Nitride (GaN) Synthesis

Gallium nitride (GaN) is a hard, mechanically stable wide bandgap semiconductor material with high heat capacity and thermal conductivity. Its properties make it suitable for applications in optoelectronics, high-power and high-frequency devices. Ammonium (B1175870) hexafluorogallate is a key starting material for producing GaN through various methods.

Ammonothermal synthesis is a method for growing crystals in supercritical ammonia (B1221849), analogous to the hydrothermal synthesis of oxides in water. In this process, ammonium hexafluorogallate is used as a precursor, which undergoes ammonolysis—reaction with ammonia—at elevated temperatures and pressures to produce GaN. rsc.orgresearchgate.netresearchgate.net The reaction of (NH₄)₃GaF₆ in supercritical ammonia at approximately 400°C can yield GaN. rsc.orgresearchgate.net This method is advantageous for producing high-quality, bulk GaN crystals. The process involves the formation of intermediate species, such as Ga(NH₃)₃F₃, which contains [Ga(NH₃)₄F₂]⁺ and [Ga(NH₃)₂F₄]⁻ ions. mdpi.com

This compound is utilized in low-temperature methods for synthesizing GaN powders. One such approach is the pyrolytic reaction of (NH₄)₃GaF₆ with flowing ammonia at temperatures around 700°C. The reaction proceeds as follows:

(NH₄)₃GaF₆ + 4NH₃ → GaN + 6NH₄F wikipedia.org

This method allows for the formation of nanocrystalline GaN powders. Another low-temperature route involves the thermal decomposition of this compound in a stream of ammonia. ucsd.edu These lower-temperature syntheses are beneficial for producing finely divided GaN powders with high purity and crystallinity. ucsd.eduduke.edu

Use in Ammonothermal Crystal Growth of GaN

Precursor for Gallium Fluoride (B91410) (GaF₃) Synthesis

Gallium(III) fluoride (GaF₃) is an important inorganic compound used in the production of fluorogallate glasses and as a component in dielectric coatings. researchgate.net this compound serves as a convenient precursor for GaF₃.

Thermal decomposition of this compound is a method for preparing high-purity, amorphous gallium fluoride. researchgate.net When heated, (NH₄)₃GaF₆ decomposes, initially losing two moles of ammonium fluoride to form ammonium tetrafluorogallate (NH₄GaF₄). researchgate.net Further heating leads to the gradual loss of the remaining ammonium fluoride, yielding a new crystalline form, γ-gallium fluoride, which converts to the common hexagonal form upon further heating. researchgate.net This process, which can be carried out between 300-400°C, results in high-purity GaF₃, making it suitable for applications like optical coatings.

While specific research on the role of this compound in oxidative decomposition routes for other metal fluorides is limited, the thermal decomposition process itself is a key step in producing pure metal fluorides like GaF₃. The decomposition of (NH₄)₃GaF₆ is a clean process that yields the metal fluoride and volatile byproducts (NH₃ and HF), which can be removed from the system. pageplace.de This general principle can be applied to the synthesis of various high-purity metal fluorides from their respective ammonium hexafluoro-metallate precursors.

Preparation of Amorphous and Highly Acidic GaF₃

Role in Semiconductor Device Fabrication and Surface Treatment

The fabrication of semiconductor devices is a multi-step process involving the creation of electronic circuits on a semiconductor wafer. wikipedia.org High-purity chemicals are essential in these processes to prevent contamination and ensure device performance. semiconductor-digest.com

While not directly used on the final device, this compound plays a crucial indirect role. Its primary contribution is as a precursor for GaN, a key material for many modern semiconductor devices. researchgate.net Additionally, fluoride-containing solutions are used extensively in semiconductor processing for etching and cleaning. electrochem.org For instance, treating a Gallium Arsenide (GaAs) surface with ammonium fluoride (NH₄F) solutions can lead to the slow formation of this compound on the surface as a reaction product. aip.org This highlights the reactivity of fluoride species with gallium-based semiconductors. The resulting gallium fluoride compounds can passivate the semiconductor surface. researchgate.net

Residual Formation During GaAs Etching Processes

Potential in Catalysis and Functional Coatings

Beyond its role in semiconductor etching, this compound exhibits potential as both a catalytic agent and a valuable precursor for synthesizing other functional materials.

This compound serves as a precursor to gallium(III) fluoride (GaF₃), a compound recognized for its Lewis acidity and catalytic properties. While GaF₃ itself has been shown to catalyze dismutation reactions, the thermal decomposition of (NH₄)₃GaF₆ provides a route to obtaining this catalyst. The catalytic activity stems from the electron-deficient nature of the gallium center, which can facilitate chemical transformations. Though specific studies detailing the direct use of (NH₄)₃GaF₆ as a catalyst for dismutation are not prevalent, its role as a precursor to catalytically active species is established. For instance, related gallium fluoride systems are known to catalyze the dismutation of chlorofluorocarbons.

Table 1: Catalytic Precursor Relationship

Precursor Catalytically Active Species Example Reaction Type

This compound is a versatile precursor for the synthesis of various gallium-based materials. dtic.milresearchgate.net Its thermal decomposition is a key method for producing other compounds. For example, heating (NH₄)₃GaF₆ is a documented method for preparing gallium(III) fluoride (GaF₃). scribd.com

Furthermore, it serves as a starting material for producing gallium nitride (GaN), a wide-bandgap semiconductor essential for modern electronics like LEDs and high-power transistors. dtic.mil The synthesis can be achieved through the ammonolysis of this compound, where it reacts with ammonia at elevated temperatures. researchgate.net Research has also demonstrated its use in wet-chemical methods, such as chemical bath deposition (CBD), to fabricate gallium oxyhydroxide films, which can then be converted to gallium oxide films through heat treatment. ceramic.or.jp The ability to generate functional coatings and materials through various synthesis routes makes (NH₄)₃GaF₆ a valuable component in materials science. researchgate.net

Table 2: Materials Synthesized from this compound

Precursor Synthesis Method Product Material(s) Application of Product
This compound Thermal Decomposition Gallium(III) Fluoride Optical coatings, catalyst
This compound Ammonolysis Gallium Nitride (GaN) LEDs, high-power electronics

Table 3: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Ammonium Fluoride NH₄F
This compound (NH₄)₃GaF₆
Ammonium Hexafluorogermanate (NH₄)₂GeF₆
Ammonium Hexafluorosilicate (NH₄)₂SiF₆
Arsenic(III) Oxide As₂O₃
Gallium(III) Fluoride GaF₃
Gallium(III) Oxide Ga₂O₃
Gallium Arsenide GaAs
Gallium Nitride GaN
Gallium Oxyhydroxide GaO(OH)

Emerging Research Avenues and Future Outlook

Exploration of Doped Ammonium (B1175870) Hexafluorogallate Systems for Tunable Properties

The introduction of dopant ions into a host crystal lattice is a well-established strategy for tailoring a material's physical and chemical properties. For ammonium hexafluorogallate, this avenue of research is largely in its exploratory phase but holds immense promise for applications in optics and electronics. The principle involves substituting either the ammonium (NH₄⁺) or the gallium (Ga³⁺) ions with other ions of similar size and charge, or through aliovalent substitution, which introduces vacancies to maintain charge neutrality.

Research on analogous compounds provides a roadmap for this exploration. For instance, doping of other fluoride-containing materials, such as K₂SbF₅ with rare-earth elements like Europium (Eu), Terbium (Tb), and Erbium (Er), has been shown to induce specific optical properties. researchgate.net Similarly, studies on ammonium-based compounds like ammonium dihydrogen phosphate (B84403) (ADP) have demonstrated that doping with organic molecules, such as l-threonine, can enhance non-linear optical (NLO) properties. arabjchem.org The introduction of amino acids can improve properties due to their molecular chirality and zwitterionic nature. arabjchem.org

The potential impact of doping on (NH₄)₃GaF₆ is significant. Doping with optically active ions could transform it into a phosphor for solid-state lighting or a gain medium for lasers. The table below outlines potential dopants and their expected impact on the properties of this compound.

Dopant IonTarget ApplicationExpected Effect on PropertiesRationale based on Analogous Systems
Rare-earth ions (e.g., Eu³⁺, Tb³⁺, Ce³⁺)Phosphors, Solid-State LightingInduce strong luminescence in the visible spectrum.Proven efficacy in other fluoride (B91410) and oxide hosts. researchgate.net
Transition metal ions (e.g., Mn²⁺, Cr³⁺)Luminescent materials, Magnetic materialsCreate new electronic transitions, leading to tunable absorption and emission; introduce magnetic ordering.Well-known behavior of transition metals as activators in phosphor materials.
Alkali/Alkaline earth metals (e.g., Li⁺, Mg²⁺)Ionic ConductorsCreate cation vacancies, potentially enhancing ionic mobility.Doping strategies are common for improving conductivity in solid electrolytes.
Organic Molecules (e.g., Amino Acids)Non-Linear OpticsEnhance second and third harmonic generation efficiency.Observed enhancement in doped ADP crystals. arabjchem.org

The choice of anion associated with the dopant precursor can also influence the final material's properties, affecting nitrogen incorporation and physicochemical characteristics, as seen in hydrothermal carbonization processes. rsc.org This suggests that the synthesis method for doped (NH₄)₃GaF₆ will be a critical parameter to control.

Investigation of Solid Solutions and Mixed-Anion Hexafluorogallates

Creating solid solutions or mixed-anion compounds is another powerful strategy to engineer material properties. This involves forming a single, homogeneous crystalline phase from two or more different compounds. For (NH₄)₃GaF₆, this could involve creating solid solutions with other hexafluorometallates, such as (NH₄)₃AlF₆ or (NH₄)₃InF₆, or replacing some of the fluoride anions with other anions like oxide (O²⁻) or nitride (N³⁻).

The formation of solid solutions between isostructural hexafluorometallates, like (NH₄)₃GaF₆ and (NH₄)₃AlF₆, could allow for continuous tuning of properties such as lattice parameters, thermal stability, and phase transition temperatures. researchgate.net The synthesis of nitrides from ammonium hexafluoro-metal solid solutions has been reported, indicating the viability of this approach for creating new materials. ucsd.edu

Mixed-anion chemistry, particularly the combination of fluoride with other anions, opens up a vast compositional space. nih.gov Oxyfluorides, for example, are a widely studied class of mixed-anion materials where the combination of the high electronegativity of fluorine and the properties of oxygen can lead to novel electronic and magnetic behaviors. nih.gov The synthesis of such materials often requires carefully controlled atmospheres. researchgate.net Research into mixed-anion hydroborate salts has shown that this approach can yield materials with extremely high ionic conductivities, making them promising solid electrolytes for batteries. nist.govmdpi.com Similarly, creating mixed-anion gallates could lead to materials with tailored bandgaps and enhanced thermoelectric performance, as seen in compounds like Sn₂SbS₂₋ₓSeₓI₃. rsc.org

System TypePotential ComponentsTarget Properties/ApplicationsResearch Precedent
Solid Solution (NH₄)₃GaF₆ - (NH₄)₃AlF₆Tunable lattice parameters, thermal decomposition control, precursors for mixed-metal oxides/nitrides.Studies on thermal decomposition of (NH₄)₃AlF₆ and (NH₄)₃GaF₆. ysxbcn.comacs.org
Solid Solution (NH₄)₃GaF₆ - (NH₄)₃InF₆Modified optical band gap, precursors for InGaN alloys.Ammonolysis of (NH₄)₃GaF₆ to form GaN. researchgate.net
Mixed-Anion (NH₄)₃Ga(F,O)₆Photocatalysis, dielectric materials.Extensive research on transition metal oxyfluorides. nih.gov
Mixed-Anion (NH₄)₃Ga(F,N)₆Semiconductors, phosphors for LEDs.Synthesis of GaN via ammonolysis of (NH₄)₃GaF₆. researchgate.netrsc.org

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the synthesis, decomposition, and phase transitions of this compound requires monitoring these processes as they occur. Advanced in-situ characterization techniques are indispensable for gaining insights into the dynamic structural and chemical changes.

A key example is the study of the ammonolysis of (NH₄)₃GaF₆ to produce gallium nitride (GaN), a critical semiconductor material. Researchers have employed in-situ powder X-ray diffractometry (PXRD) and differential thermal analysis (DTA) to track the reaction pathway. researchgate.net These studies revealed the formation of several intermediate compounds, such as NH₄GaF₄ and Ga(NH₃)F₃, which are crucial for understanding the reaction mechanism and optimizing the synthesis of GaN. researchgate.net The thermal decomposition of (NH₄)₃GaF₆ to yield gallium fluoride (GaF₃) has also been studied using techniques like differential scanning calorimetry (DSC).

Future research will likely involve a broader suite of in-situ techniques to probe different aspects of the material's behavior.

In-Situ TechniqueInformation GainedApplication Area for (NH₄)₃GaF₆
Powder X-Ray Diffraction (PXRD) Crystal structure evolution, phase identification, reaction kinetics.Studying thermal decomposition, ammonolysis, and solid-state synthesis. researchgate.net
Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) Phase transition temperatures, reaction enthalpies, mass loss.Characterizing thermal stability and decomposition pathways. researchgate.netysxbcn.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Local atomic environments, ionic dynamics.Probing the motion of NH₄⁺ cations and F⁻ anions, particularly in doped systems or solid solutions. nist.gov
Raman/Infrared (IR) Spectroscopy Vibrational modes, chemical bond changes.Monitoring the formation and breaking of bonds during synthesis and decomposition. researchgate.net
Transmission Electron Microscopy (TEM) Nanoscale structural changes, crystal growth mechanisms.Observing the nucleation and growth of decomposition products like GaF₃ or GaN.

Computational Design and Prediction of Novel Gallate-Based Materials

Computational materials science has become a powerful tool for accelerating the discovery and design of new materials. Methods like Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations can predict the structural, electronic, and adsorption properties of materials before they are synthesized in the lab.

While specific computational studies on (NH₄)₃GaF₆ are not yet prevalent, research on other gallate-based materials highlights the potential. For instance, DFT has been used to study Cu(I)-doped Metal-Organic Frameworks (MOFs) for olefin/paraffin separations. nsf.gov GCMC simulations have been employed to screen gallate-based MOFs for their capacity to capture carbon dioxide, with predictions showing that Mg-gallate could have a high CO₂ adsorption capacity. researchgate.netmdpi.com

For this compound, computational methods could be used to:

Predict the effect of dopants: DFT calculations can model the introduction of various dopants into the (NH₄)₃GaF₆ lattice to predict their effect on the electronic band structure, optical properties, and structural stability.

Screen for stable solid solutions: First-principles calculations can determine the formation energies of solid solutions with other hexafluorometallates, predicting their stability and miscibility.

Model surface properties: Simulations can investigate the surface chemistry of (NH₄)₃GaF₆, which is relevant for its potential use in catalysis or as a precursor material. For example, its use in modifying zeolite catalysts for desulfurization could be modeled to understand the interaction mechanism.

Elucidate reaction mechanisms: Computational modeling can help to map out the energy landscapes of decomposition and synthesis reactions, complementing experimental in-situ studies.

The synergy between computational prediction and experimental validation will be key to efficiently exploring the vast parameter space of doped and mixed-anion gallate systems.

Sustainable Synthesis Methodologies and Waste Stream Utilization

The development of environmentally friendly and energy-efficient synthesis methods is a major driver in modern chemistry. For this compound, emerging research points towards more sustainable production routes compared to traditional high-temperature methods.

Mechanochemical Synthesis: A significant advancement is the development of a mechanochemical route to synthesize (NH₄)₃GaF₆. researchgate.net This method involves grinding the solid precursors, ammonium fluoride (NH₄F) and gallium fluoride trihydrate (GaF₃·3H₂O), in a ball mill at room temperature. researchgate.net This solvent-free approach is not only energy-efficient but also minimizes waste generation, aligning with the principles of green chemistry.

Synthesis MethodDescriptionAdvantages
Traditional Aqueous Synthesis Reaction of gallium source (e.g., Ga₂O₃) with ammonium fluoride in an aqueous solution.Well-established, yields high-purity product.
Thermal Decomposition Used to produce GaF₃ from (NH₄)₃GaF₆. Solvent-free route to high-purity GaF₃.
Mechanochemical Synthesis Grinding solid precursors at room temperature. researchgate.netSolvent-free, low energy consumption, rapid reaction. researchgate.net

Waste Stream Utilization: Beyond sustainable synthesis, there is potential for utilizing (NH₄)₃GaF₆ in environmental applications. One study has shown that treating Y zeolite with an aqueous solution of this compound can create effective adsorbents for the desulfurization of liquid fuels. This points to a potential application where (NH₄)₃GaF₆ could be used to process waste streams or clean fuels, contributing to a circular economy. Furthermore, exploring the use of industrial waste streams containing gallium as a precursor for (NH₄)₃GaF₆ synthesis could further enhance its sustainability profile. The broader context of sustainable ammonia (B1221849) synthesis, driven by renewable energy, could also impact the production of ammonium-containing compounds in the future. rsc.org

Q & A

Q. What are the standard synthesis methods for ammonium hexafluorogallate, and how can purity be optimized?

this compound, (NH₄)₃GaF₆, is typically synthesized by reacting ammonium fluoride (NH₄F) with gallium hydroxide (Ga(OH)₃) or gallium oxide (Ga₂O₃) in aqueous or hydrofluoric acid media. A common reaction is: 6NH4F+Ga(OH)3(NH4)3GaF6+3NH3+3H2O6\text{NH}_4\text{F} + \text{Ga(OH)}_3 \rightarrow (\text{NH}_4)_3\text{GaF}_6 + 3\text{NH}_3 + 3\text{H}_2\text{O} Purity optimization requires strict control of stoichiometric ratios, reaction temperature (typically 60–80°C), and pH. Excess NH₄F is often used to suppress side reactions. Post-synthesis, recrystallization from dilute HF solutions minimizes impurities .

Q. How can researchers safely handle this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coats, and goggles to prevent skin/eye contact with hydrofluoric acid (HF) byproducts.
  • Ventilation: Use fume hoods to avoid inhalation of volatile HF or NH₃ gases.
  • Waste Management: Neutralize acidic waste with calcium carbonate before disposal and store separately in labeled containers .

Q. What analytical techniques are recommended for characterizing this compound?

  • X-ray Diffraction (XRD): To confirm crystal structure and phase purity.
  • Thermogravimetric Analysis (TGA): To study thermal stability and decomposition behavior (e.g., NH₃ and HF release above 200°C).
  • Elemental Analysis (ICP-OES/EDX): To verify Ga:F:NH₄⁺ ratios.
  • Infrared Spectroscopy (FTIR): To identify NH₄⁺ and Ga-F vibrational modes .

Advanced Research Questions

Q. What are the crystallographic challenges in resolving the structure of this compound?

The compound’s structure involves a complex octahedral [GaF₆]³⁻ anion coordinated by three NH₄⁺ cations. Challenges include:

  • Disorder in NH₄⁺ Positions: Neutron diffraction or low-temperature XRD may reduce thermal motion artifacts.
  • Hydrogen Bonding: Mapping NH₄⁺···F interactions requires high-resolution data. Computational modeling (DFT) can supplement experimental results .

Q. How do thermal decomposition pathways of this compound vary under inert vs. oxidative atmospheres?

Under inert conditions (e.g., N₂), decomposition proceeds via: (NH4)3GaF63NH3+3HF+GaF3(\text{NH}_4)_3\text{GaF}_6 \rightarrow 3\text{NH}_3 + 3\text{HF} + \text{GaF}_3 In oxidative environments (e.g., air), GaF₃ may further react to form Ga₂O₃. TGA coupled with mass spectrometry (TGA-MS) is critical for tracking gas evolution and intermediate phases .

Q. How can conflicting literature data on gallium-fluorine bond lengths be resolved?

Discrepancies often arise from differences in synthesis conditions (e.g., HF concentration) or measurement techniques (XRD vs. EXAFS). To address this:

  • Compare data from standardized synthesis protocols.
  • Use complementary methods (e.g., Raman spectroscopy for bond strength validation).
  • Reference high-quality databases like NIST Chemistry WebBook for benchmark values .

Q. What role does this compound play in advanced material synthesis (e.g., GaN precursors)?

The compound serves as a fluorine-rich precursor for GaN thin films via chemical vapor deposition (CVD). Key considerations include:

  • Decomposition Kinetics: Controlled release of GaF₃ at high temperatures.
  • Co-reactants: Use of NH₃ or H₂ to reduce GaF₃ to metallic Ga before nitridation.
  • Substrate Compatibility: Avoid fluorine-induced etching of silica-based substrates .

Methodological Notes

  • Data Reproducibility: Cross-validate findings with peer-reviewed studies (e.g., Beck et al., 1973, on GaF₃ crystallization ).
  • Safety Compliance: Follow OSHA/NIOSH guidelines for HF exposure limits (TLV: 3 ppm) .
  • Computational Tools: Use software like VASP or Gaussian for modeling lattice parameters and reaction energetics .

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